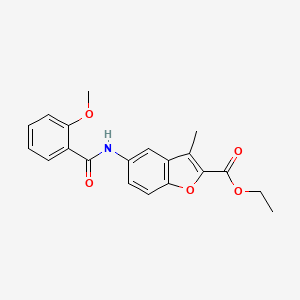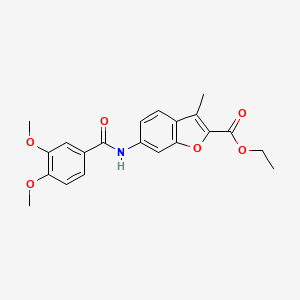![molecular formula C25H20ClNO5 B6482700 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide CAS No. 923201-53-0](/img/structure/B6482700.png)
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide” is a chemical compound with the molecular formula C26H22ClNO6 . It is available from suppliers such as ChemDiv, Inc., Vitas M Chemical Limited, and Life Chemicals Inc .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to a benzoyl group with a chlorine atom at the 4-position . The benzofuran ring is also substituted with a methyl group at the 3-position and a benzamide group at the 2-position. The benzamide group is further substituted with three methoxy groups .Wirkmechanismus
Target of Action
Similar compounds have been found to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
Similar compounds often have complex pharmacokinetic profiles, with factors such as proteolytic degradation, renal filtration, and metabolic clearance playing significant roles .
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide(2-chloro-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in large quantities. Additionally, it is relatively stable and can be stored for long periods of time. However, this compound is also relatively expensive, and it can be difficult to obtain in pure form. Additionally, it can be toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide(2-chloro-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide are still being explored. Future research may focus on its potential to act as an inhibitor of other enzymes, such as proteases, or its potential to act as an anticancer agent. Additionally, further research may focus on its potential to act as an anti-inflammatory agent or its potential to act as an antioxidant. Additionally, further research may focus on its potential to interact with other molecules in the body, such as hormones or neurotransmitters. Finally, research may focus on its potential to be used in drug delivery systems or as a drug targeting agent.
Synthesemethoden
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide(2-chloro-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide can be synthesized using several different methods. The most common method involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-1-benzofuran-5-yl-3,5-dimethoxybenzamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is typically performed in a solvent such as dimethylformamide (DMF) and yields the desired compound in high yield. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions, as well as microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide(2-chloro-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide has been studied extensively in scientific research due to its potential applications in drug discovery and development. It has been found to interact with proteins in the body, making it a potential target for drug development. Additionally, this compound has been studied for its potential to act as an antioxidant and anti-inflammatory agent. It has also been studied for its potential to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Eigenschaften
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-14-21-12-18(27-25(29)16-10-19(30-2)13-20(11-16)31-3)8-9-22(21)32-24(14)23(28)15-4-6-17(26)7-5-15/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRLWDRPIFNAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6482621.png)
![8-methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6482630.png)
![2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6482651.png)
![N-cyclopentyl-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6482652.png)
![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6482657.png)
![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6482665.png)
![1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B6482681.png)
![3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B6482689.png)

![N-(4-fluoro-3-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482706.png)

![(2E)-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide](/img/structure/B6482725.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B6482731.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B6482738.png)